molecular formula C9H17N B2817461 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine CAS No. 2287301-21-5

3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2817461
CAS No.: 2287301-21-5
M. Wt: 139.242
InChI Key: BMGDYMYKQGPTEQ-UHFFFAOYSA-N
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Description

3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is characterized by a highly strained ring system, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method includes radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The use of metal-free homolytic aromatic alkylation of benzene has also been reported as an efficient method for synthesizing related compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained ring system of the bicyclo[1.1.1]pentane framework makes it particularly reactive towards radical reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various nucleophiles . These reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediates and products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with boronic esters can lead to the formation of substituted bicyclo[1.1.1]pentane derivatives .

Properties

IUPAC Name

3-butan-2-ylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGDYMYKQGPTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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